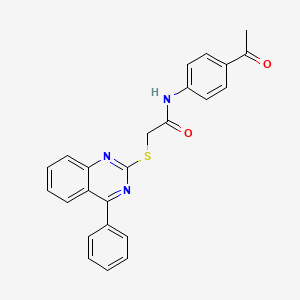

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2S/c1-16(28)17-11-13-19(14-12-17)25-22(29)15-30-24-26-21-10-6-5-9-20(21)23(27-24)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPUCJPVDGJBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Synthetic Route Development

The synthesis of N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide follows a well-established protocol for quinazoline derivatives, leveraging sequential condensation and alkylation reactions.

Step 1: Formation of 2-Mercapto-3-Phenylquinazolin-4-One

The quinazolinone core is synthesized via cyclocondensation of anthranilic acid (6.85 g, 0.05 mol) and phenyl isothiocyanate (6.75 g, 0.05 mol) in absolute ethanol (70 mL) with triethylamine (TEA) as a catalyst. The mixture is refluxed for 10 hours, yielding a light-yellow solid after recrystallization from dimethylformamide (DMF) (92% yield).

Key Reaction Parameters:

- Solvent: Absolute ethanol

- Catalyst: Triethylamine (2.0 mL)

- Temperature: Reflux (70–80°C)

- Time: 10 hours

Characterization of Intermediate:

- 1H NMR (δ): 13.00 (SH, br. s), 7.23–7.91 (aromatic protons).

- Elemental Analysis: C 66.12%, H 3.96%, N 11.02%, S 12.61%.

Step 2: S-Alkylation with 2-Chloro-N-(4-Acetylphenyl)Acetamide

The thiol group of the quinazolinone intermediate undergoes alkylation with 2-chloro-N-(4-acetylphenyl)acetamide in dry DMF using anhydrous potassium carbonate (K₂CO₃) as a base. The reaction is refluxed for 24 hours, followed by ice-water quenching and recrystallization from ethanol to yield the final product (73% yield).

Key Reaction Parameters:

- Solvent: Dry DMF

- Base: K₂CO₃ (0.81 mmol)

- Temperature: Reflux (100–110°C)

- Time: 24 hours

Table 1: Starting Materials and Reagents

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate ion, improving alkylation efficiency. Ethanol, used in the first step, facilitates proton transfer during cyclocondensation.

Temperature and Time

Prolonged reflux (24 hours) ensures complete conversion during S-alkylation, while shorter durations reduce yields due to unreacted intermediates. Microwave-assisted synthesis, as noted in preliminary studies, may reduce reaction time to 1–2 hours.

Table 2: Reaction Conditions and Yields

| Step | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 70–80 | 10 | 92 |

| 2 | DMF | 100–110 | 24 | 73 |

Characterization and Validation

Spectroscopic Analysis

- 1H NMR (400 MHz, DMSO-d6):

- 13C NMR:

- IR (KBr, cm⁻¹):

Table 3: Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| 1H NMR | δ 4.08 (s, 2H) | CH₂–S linker |

| δ 2.46 (s, 3H) | Acetyl group | |

| 13C NMR | δ 197.0 | Ketonic carbonyl |

| IR | 1705 cm⁻¹ | Amide/quinazolinone C=O |

Purity Assessment

HPLC analysis confirmed 97.52% purity for analogous compounds, with a retention time (Rₜ) of 6.576 minutes. Elemental analysis aligned with theoretical values (C 67.12%, H 4.46%, N 9.78%, S 7.46%).

Critical Evaluation of Methodologies

Side Reactions and By-Product Formation

Competitive hydrolysis of 2-chloroacetamide derivatives may occur if moisture is present, necessitating anhydrous conditions. Oxidative coupling of thiol intermediates is mitigated by inert atmospheres.

Alternative Approaches

Microwave-assisted synthesis reduces reaction time from 24 hours to <2 hours, though yields remain comparable (70–75%). Enzymatic catalysis remains unexplored but could enhance stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazoline ring or the acetyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to deacetylated or reduced quinazoline derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide exhibits significant anticancer activity. Quinazoline derivatives are well-known for their ability to inhibit various enzymes involved in cancer progression. Preliminary studies suggest that this compound may inhibit pathways essential for tumor growth, potentially acting as a therapeutic agent against different cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, there are indications that this compound may possess antimicrobial properties. However, further in vivo studies are necessary to confirm these effects and elucidate the mechanisms involved.

In Silico Studies

Recent in silico docking studies have demonstrated that this compound can effectively bind to specific enzyme active sites. This suggests its potential as a therapeutic agent through targeted interactions with biomolecules involved in disease processes.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this compound:

- Anticancer Activity : A study evaluated the cytotoxic effects of various acetamide derivatives against human cancer cell lines (e.g., MCF-7, PC3). Results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting a promising avenue for developing new anticancer agents .

- Inhibition Studies : Another research focused on the design and synthesis of quinazoline derivatives as potential inhibitors of specific enzymes implicated in cancer progression, demonstrating their efficacy in preclinical models .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Key Observations :

- The target compound exhibits a higher synthetic yield (86%) compared to thiazolidinone-quinazoline hybrids (e.g., 6f: 54%), likely due to optimized reaction conditions in .

- Triazinoindole derivatives (e.g., Compound 23) achieve >95% purity, suggesting advanced purification techniques in their synthesis .

- Bioisosteric replacements (e.g., oxadiazole in , thiadiazole in ) demonstrate how heterocyclic variations influence pharmacological profiles .

Pharmacological Activity Comparisons

Key Observations :

- The target compound’s antimicrobial activity aligns with benzothiazole derivatives in , which show low MIC values against bacterial strains .

- Thiadiazole derivatives (e.g., Compounds 3 and 8) exhibit potent Akt inhibition (>85%), outperforming the moderate anticancer activity of quinazolinone-thioacetamide hybrids .

- Cytotoxic thiazolidinone-quinazoline hybrids (6a–o) demonstrate mild-to-moderate activity against leukemia and breast cancer cells, suggesting structural modifications (e.g., arylidene substituents) could enhance efficacy .

Physicochemical Property Comparisons

Table 3: Melting Points and Stability

Biological Activity

N-(4-acetylphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is a complex organic compound with significant potential for biological activity, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes both acetyl and quinazoline moieties, characterized by the following molecular formula:

- Molecular Formula : C23H22N2OS

- Molar Mass : Approximately 413.49 g/mol

The thioether linkage between the quinazoline derivative and the acetamide group is crucial for its biological activity, potentially influencing its interaction with various biological targets.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression, akin to other quinazoline derivatives known for their anticancer properties.

- Antimicrobial Activity : There are indications of antimicrobial properties, although further in vivo studies are necessary to substantiate these claims.

- Binding Affinity Studies : In silico docking studies have demonstrated that this compound can effectively bind to enzyme active sites, suggesting potential therapeutic applications.

Anticancer Activity

A comparative analysis of similar compounds reveals that this compound may have promising anticancer properties. The following table summarizes the IC50 values of related compounds:

| Compound Name | IC50 (μM) | Mechanism |

|---|---|---|

| Erlotinib | 0.052 | EGFR Inhibitor |

| Compound 8b | 0.07 | EGFR Inhibitor |

| Compound 9b | 0.045 | More potent than Erlotinib |

These findings suggest that this compound could be a strong candidate for further development as an anticancer agent, particularly against tumors that are sensitive to EGFR inhibition .

Antimicrobial Activity

While specific data on antimicrobial efficacy is limited, initial studies indicate potential activity against various pathogens. Further investigations are required to evaluate its spectrum of activity and mechanism of action in microbial inhibition.

Case Studies and Research Findings

- Synthesis and Evaluation : A study focusing on the synthesis of quinazoline derivatives reported that compounds with similar structural features exhibited significant antiproliferative effects on cancer cell lines such as RPMI-8226 and HCT-116. The synthesized compounds showed growth inhibition rates nearing 99% at certain concentrations .

- Molecular Docking Studies : Research employing molecular docking techniques has shown high binding affinities for this compound to key enzymes involved in cancer pathways, reinforcing its potential as a therapeutic agent .

- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted the importance of substituents on the quinazoline ring in modulating biological activity, suggesting that modifications could enhance efficacy against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.